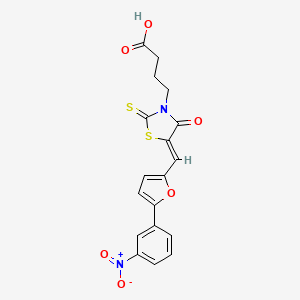

(Z)-4-(5-((5-(3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Description

(Z)-4-(5-((5-(3-Nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a thiazolidinone derivative characterized by a Z-configuration methylene bridge linking a 5-(3-nitrophenyl)furan-2-yl group to the 4-oxo-2-thioxothiazolidin-3-yl core. Thiazolidinones are well-documented in medicinal chemistry for their antimicrobial, antiviral, and anti-inflammatory properties .

Properties

IUPAC Name |

4-[(5Z)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O6S2/c21-16(22)5-2-8-19-17(23)15(28-18(19)27)10-13-6-7-14(26-13)11-3-1-4-12(9-11)20(24)25/h1,3-4,6-7,9-10H,2,5,8H2,(H,21,22)/b15-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPOKMCVXUYVHW-GDNBJRDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(5-((5-(3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 3-nitrophenylacetic acid, under acidic conditions.

Thioxothiazolidinone Formation: The thioxothiazolidinone moiety is formed by reacting a thioamide with a carbonyl compound, often under basic conditions.

Condensation Reaction: The furan ring and the thioxothiazolidinone are then linked through a condensation reaction, typically using a base such as sodium hydroxide or potassium carbonate.

Final Coupling: The butanoic acid group is introduced through a coupling reaction, often using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the thioxothiazolidinone moiety. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can target the nitro group on the phenyl ring, converting it to an amine. Typical reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the thioxothiazolidinone moiety. Reagents such as alkyl halides can be used for these reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Bases: Sodium hydroxide, potassium carbonate.

Coupling Reagents: Dicyclohexylcarbodiimide (DCC), dimethylaminopyridine (DMAP).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines from nitro groups.

Substitution: Formation of substituted thioxothiazolidinones.

Scientific Research Applications

Chemistry

In synthetic chemistry, (Z)-4-(5-((5-(3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural similarity to biologically active molecules. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development and pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-4-(5-((5-(3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Aromatic Methylene Bridge Variations

Indolylmethylene Derivatives :

Compounds like (Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one () replace the furan with an indole ring. Indole’s electron-rich nature may enhance π-π stacking in target binding, whereas the furan’s smaller size and lower electron density could alter binding kinetics. For example, indolyl derivatives in showed potent antibacterial activity (MIC: 2–8 µg/mL against S. aureus), suggesting the furan-based target compound may require nitro group optimization for similar efficacy .- Fluoro-Indolylmethylene Analogues: The compound (Z)-4-(5-((5-fluoro-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid () introduces a fluorine atom on the indole ring, improving metabolic stability and lipophilicity.

Nitro Group Positional Isomerism

- 4-Methyl-2-Nitrophenyl Substituent: The analogue (Z)-4-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid () positions the nitro group at the 2-position of the phenyl ring, compared to the target compound’s 3-position. The 3-nitro group may create a more polarized aromatic system, improving interactions with charged residues in enzymatic targets .

Antiviral Activity

- The target compound’s nitro group and furan ring may influence integrase binding, akin to raltegravir’s interactions in docking studies .

Antimicrobial Activity

- Indolylmethylene thiazolidinones () exhibit broad-spectrum activity (MIC: 2–32 µg/mL against bacteria and fungi). The target compound’s furan and nitro groups could modulate membrane permeability or disrupt microbial enzymes, though direct data are needed .

Physicochemical and Pharmacokinetic Properties

- Butanoic Acid Chain: The butanoic acid moiety in the target compound and ’s derivative improves aqueous solubility, critical for bioavailability. Comparative studies suggest chain length and carboxylate positioning affect tissue penetration .

Data Tables

Table 2: Substituent Effects on Activity

Biological Activity

(Z)-4-(5-((5-(3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its anticancer and antimicrobial properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of furan derivatives with thiazolidinones. The compound features a thiazolidine ring, which is known for various biological activities, including anticancer properties.

The structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. For instance, the NMR spectra indicate distinct chemical environments for the protons and carbons within the molecule, confirming its complex structure.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| HT29 (Colon Cancer) | 15.0 | |

| HeLa (Cervical Cancer) | 10.0 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.

Antimicrobial Properties

In addition to its anticancer effects, this compound has also been evaluated for antimicrobial activity against several bacterial strains. The results indicate that it possesses moderate antibacterial properties.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Case Studies

A notable case study involved the evaluation of this compound in combination with conventional antibiotics to assess its potential as an adjuvant therapy. The combination showed synergistic effects against resistant strains of bacteria, suggesting a promising avenue for further research.

Study Findings

- Combination Therapy : When used alongside amoxicillin, the compound reduced MIC values significantly for resistant bacterial strains.

- Safety Profile : Toxicity studies indicated a favorable safety profile in animal models, with no significant adverse effects observed at therapeutic doses.

Q & A

Q. What are the key synthetic methodologies for preparing (Z)-4-(5-((5-(3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid?

- Methodological Answer : The synthesis typically involves: (i) Cyclocondensation : Formation of the thiazolidinone core via reaction of thiourea derivatives with chloroacetic acid under reflux in acetic acid or DMF . (ii) Knoevenagel Condensation : Introduction of the (3-nitrophenyl)furan-2-yl methylene group using substituted benzaldehydes, catalyzed by bases like piperidine or sodium acetate . (iii) Side-Chain Functionalization : Coupling the thiazolidinone intermediate with butanoic acid derivatives via nucleophilic substitution or amidation . Optimization of reaction time (6–12 hours), temperature (70–100°C), and solvent (acetic acid, ethanol, or DMF) is critical for yields >70% .

Q. How can the purity and structural identity of this compound be validated?

- Methodological Answer : Use a combination of:

- Chromatography : TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

- Spectroscopy :

- NMR : and NMR to confirm stereochemistry (Z-configuration) and substituent positions .

- IR : Peaks at ~1700 cm (C=O), ~1250 cm (C=S) .

- Mass Spectrometry : High-resolution MS to verify molecular weight (expected: ~485 g/mol) .

Advanced Research Questions

Q. What strategies mitigate challenges in optimizing reaction yields for this compound?

- Methodological Answer : Key factors include:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction purification via recrystallization (e.g., ethanol/water) .

- Temperature Control : Maintaining 80–90°C during Knoevenagel condensation minimizes side reactions (e.g., over-oxidation) .

- Catalyst Screening : Piperidine or triethylamine improves benzylidene formation efficiency compared to weaker bases .

- Real-Time Monitoring : TLC or inline IR spectroscopy to track reaction progression and terminate at optimal conversion .

Q. How does the 3-nitrophenylfuran substituent influence the compound’s bioactivity compared to analogs?

- Methodological Answer :

- Electron-Withdrawing Effects : The nitro group enhances electrophilicity, potentially increasing interactions with cysteine residues in biological targets (e.g., enzymes like PPAR-γ) .

- Furan Rigidity : The furan ring restricts conformational flexibility, improving binding specificity compared to flexible alkyl chains in analogs .

- Comparative Assays : Evaluate against analogs (e.g., 4-chlorophenyl or methoxy-substituted derivatives) using enzymatic inhibition assays (IC) or cellular viability tests (MTT assay) .

Q. How can contradictory data on the compound’s biological activity be resolved?

- Methodological Answer : Contradictions may arise from:

- Assay Variability : Standardize protocols (e.g., fixed incubation times, serum-free conditions) to minimize discrepancies in cytotoxicity studies .

- Structural Confounders : Verify purity (>98%) via HPLC to exclude inactive byproducts (e.g., E-isomers or unreacted intermediates) .

- Target Selectivity : Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects vs. off-target interactions .

Q. What mechanistic studies are recommended to elucidate its mode of action?

- Methodological Answer :

- Molecular Docking : Simulate interactions with suspected targets (e.g., kinases or nuclear receptors) using software like AutoDock Vina .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K) to purified proteins .

- Metabolomics : LC-MS profiling to identify downstream metabolites and pathway alterations in treated cells .

Q. How can stability issues in aqueous solutions be addressed during bioassays?

- Methodological Answer :

- pH Optimization : Maintain pH 7.4 (PBS buffer) to prevent hydrolysis of the thioxothiazolidinone ring .

- Light Protection : Store solutions in amber vials to avoid nitro group photoreduction .

- Lyophilization : Prepare stable lyophilized powders for long-term storage, reconstituted in DMSO immediately before use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.